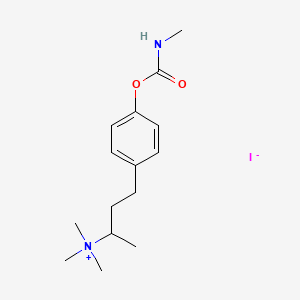
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester linked to a phenyl group, which is further connected to a trimethylammonio butyl chain, with iodide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide typically involves multiple steps. One common method includes the reaction of methyl carbamate with 4-(3-(trimethylammonio)butyl)phenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to maintain the quality and yield of the product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted esters.
科学的研究の応用
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
Uniqueness
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide is unique due to its specific structure, which includes a trimethylammonio butyl chain and iodide counterion. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
64046-04-4 |
|---|---|
分子式 |
C15H25IN2O2 |
分子量 |
392.28 g/mol |
IUPAC名 |
trimethyl-[4-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium;iodide |
InChI |
InChI=1S/C15H24N2O2.HI/c1-12(17(3,4)5)6-7-13-8-10-14(11-9-13)19-15(18)16-2;/h8-12H,6-7H2,1-5H3;1H |
InChIキー |
NUXIIIQILGTBNH-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


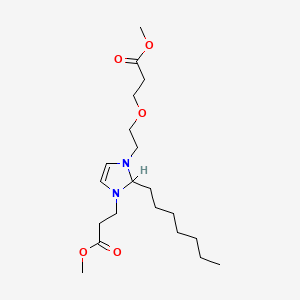


plumbane](/img/structure/B13771670.png)
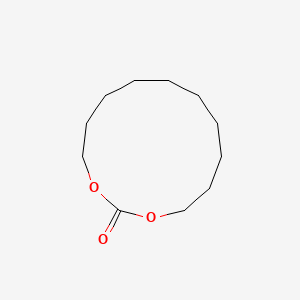
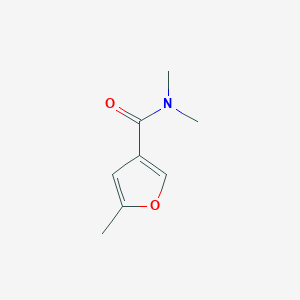

![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
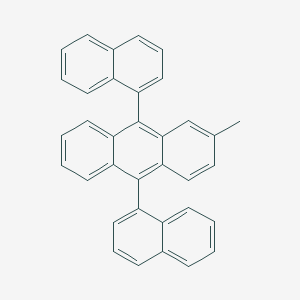
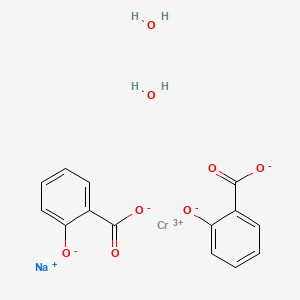
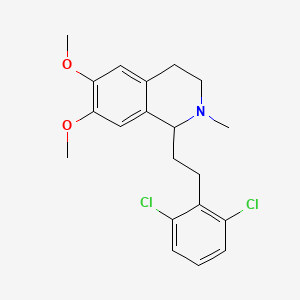
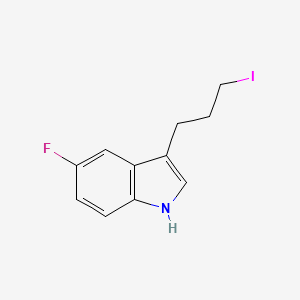
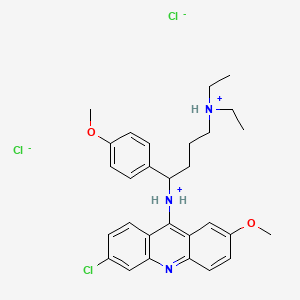
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
